2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Description
2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a substituted tetrahydrofuran derivative featuring a 3,4-dichlorophenyl group and a carboxylic acid moiety. Such compounds are typically used as intermediates in organic synthesis or as reference standards in pharmaceutical research .
Properties
Molecular Formula |
C11H8Cl2O4 |
|---|---|
Molecular Weight |
275.08 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H8Cl2O4/c12-7-2-1-5(3-8(7)13)10-6(11(15)16)4-9(14)17-10/h1-3,6,10H,4H2,(H,15,16) |
InChI Key |
ZQHOLRCVNFOYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid typically involves the reaction of 3,4-dichlorophenyl derivatives with tetrahydrofuran intermediates under controlled conditions. One common method involves the use of organocatalysts to facilitate the reaction, ensuring high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone or palladium-catalyzed coupling reactions are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, focusing on substituent variations, molecular properties, and applications:
Key Differences and Implications:
This contrasts with the methoxy group in , which introduces electron-donating properties, altering solubility and reactivity . Tetrahydrofuran vs. Succinic Acid Core: The tetrahydrofuran ring in the target compound and introduces conformational rigidity compared to the flexible succinic acid backbone in , affecting binding affinity in biological systems .
Synthetic and Commercial Availability :
- The discontinuation of suggests challenges in synthesis or stability, while remains commercially available as a high-purity standard .
- Methoxy-substituted analogs (e.g., ) are niche products, likely used in enantioselective synthesis due to their chiral centers .
Pharmacological Relevance :
- Dichlorinated aromatic compounds (e.g., ) are common in agrochemicals and antimicrobial agents due to enhanced bioavailability and resistance to metabolic degradation .
- The tetrahydrofuran-carboxylic acid scaffold is prevalent in β-lactamase inhibitors and prodrugs, though specific data on the target compound’s activity are lacking .
Research Findings and Limitations
Physical Properties :
- Melting points (mp) are unreported for the target compound, but analogs like (mp 233–234°C) and (discontinued) suggest thermal stability varies with substituents .
- Purity levels >95% (HPLC/LC-MS) are standard for reference materials, as seen in .
Biological Activity: No direct data exist for the target compound. However, structurally related dichlorophenyl derivatives exhibit antifungal and herbicidal activity , while succinic acid analogs are studied as anti-inflammatory agents .
Gaps in Knowledge: Solubility, pharmacokinetics, and toxicity profiles of the target compound require experimental validation. Comparative studies with and are needed to elucidate substituent-driven bioactivity differences.
Biological Activity
2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a synthetic compound with a complex structure that includes a dichlorophenyl group attached to a tetrahydrofuran ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to compile and analyze the available data on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : CHClO
- Molecular Weight : 275.08 g/mol
- CAS Number : 1399658-66-2
The presence of both carboxylic acid and carbonyl functional groups in its structure suggests that this compound may engage in various biochemical interactions, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits notable antimicrobial properties . The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways necessary for microbial survival.
Anticancer Properties
Research has suggested potential anticancer effects , possibly through the inhibition of specific cancer-related enzymes or pathways. The compound may interact with molecular targets involved in tumor progression, leading to reduced cell viability in various cancer cell lines.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, contributing to oxidative stress that can lead to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure/Characteristics | Biological Activity |
|---|---|---|
| Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate | Used as a catalyst in organic reactions | Limited biological data |
| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | Known for herbicidal properties | Antimicrobial activity reported |
| 2-(2,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid | Similar structure but different dichlorophenyl substitution | Potential anticancer activity documented |
The differences in biological activity among these compounds emphasize the importance of specific functional group arrangements and substitutions in determining their pharmacological profiles.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Study on C75 (4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) :
- C75 is known as a fatty-acid synthase (FASN) inhibitor and has shown potential therapeutic effects against various cancers by impairing mitochondrial function and increasing oxidative stress .
- This study highlights the role of similar structures in targeting metabolic pathways relevant to cancer treatment.
- Antioxidant Activity Studies :
Q & A
Q. What are the established synthetic routes for 2-(3,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid?
A key method involves Baeyer-Villiger oxidation using meta-chloroperbenzoic acid (MCPBA) and BF₃·OEt₂ to generate dihydrofuran intermediates, followed by oxidation with sodium chlorite (NaClO₂) to yield the carboxylic acid derivative. This approach, optimized for similar 3-aryltetrahydrofuran-3-carboxylic acids, achieves yields >90% under controlled conditions (e.g., KH₂PO₄ buffer, t-BuOH solvent) .
Q. How is the compound characterized structurally and quantitatively?
Structural confirmation relies on ¹H NMR (e.g., δ 7.37–7.25 ppm for aromatic protons, δ 4.74 ppm for diastereotopic hydrogens) and high-resolution mass spectrometry (HRMS) (e.g., m/z 193.0868 for C₁₁H₁₂O₃). Quantitative purity is assessed via silica gel column chromatography (eluent: hexane/ethyl acetate) and elemental analysis (e.g., C: 68.92%; H: 6.51%) .
Q. What are the known biological activities of structurally related tetrahydrofuran-carboxylic acid derivatives?
Analogous compounds exhibit antioxidant (high activity in DPPH assays), anti-inflammatory (moderate COX-2 inhibition), and selective cytotoxicity (e.g., IC₅₀ < 10 µM in cancer cell lines). These properties are influenced by substituents on the aryl ring and the tetrahydrofuran backbone .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up studies?
Key variables include:
- Catalyst loading : BF₃·OEt₂ (10–15 mol%) improves regioselectivity during Baeyer-Villiger oxidation.
- Temperature control : Maintaining 0–5°C during MCPBA addition minimizes side reactions.
- Workup protocols : Multi-step extraction (e.g., 3×20 mL ethyl acetate) enhances recovery .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies often arise from assay conditions (e.g., cell line variability, ROS quantification methods). Standardization strategies include:
- Using positive controls (e.g., ascorbic acid for antioxidant assays).
- Validating cytotoxicity via dual assays (MTT and Annexin V/PI staining).
- Adjusting substituent polarity to improve solubility and bioavailability .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Aryl group substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance metabolic stability.
- Stereochemical analysis : Use chiral HPLC to isolate enantiomers and compare bioactivity (e.g., (R)- vs. (S)-configurations).
- Computational modeling : Apply DFT calculations to predict binding affinity to targets like COX-2 or NADPH oxidase .
Q. What are the critical stability considerations for this compound during storage?
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the lactone ring.
- Temperature : Long-term stability requires storage at –20°C .
Methodological Challenges and Solutions
Q. How to address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain cell viability.
- Prodrug design : Synthesize methyl/ethyl esters to enhance permeability, followed by esterase activation in vivo .
Q. What analytical techniques validate purity for peer-reviewed studies?
- HPLC-DAD/MS : Monitor for byproducts (e.g., dihydrofuran intermediates).
- Thermogravimetric analysis (TGA) : Confirm absence of solvent residues (e.g., t-BuOH) .
Q. How to design experiments assessing metabolic pathways?
- Microsomal incubation : Use liver microsomes (human/rat) with NADPH cofactor to identify Phase I metabolites.
- LC-HRMS : Detect hydroxylated or dechlorinated metabolites for toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
